N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide
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Overview
Description
N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C13H18N4O2 and a molecular weight of 262.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a pyrazine ring, and a carboxamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide typically involves the reaction of pyrazine-2-carbonyl chloride with N,N-dimethylpiperidine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine or piperidine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
N,N-Dimethyl-1-(pyrazine-2-carbonyl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
Uniqueness
N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N4O2 |
---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C13H18N4O2/c1-16(2)12(18)10-4-3-7-17(9-10)13(19)11-8-14-5-6-15-11/h5-6,8,10H,3-4,7,9H2,1-2H3 |
InChI Key |
DRCMEQUBYPATIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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